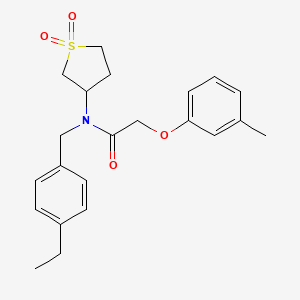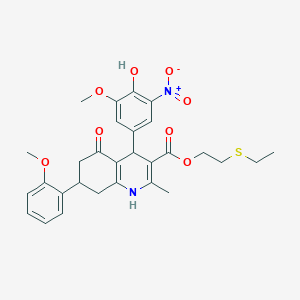![molecular formula C24H23BrN4O B11592176 6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B11592176.png)
6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a bromo substituent, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]quinoline-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution with 2,5-Dimethylphenyl Group: The 2,5-dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzene and a suitable catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine, such as 1-ethylpyrazole, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of new quinoline derivatives with varied functional groups.
Aplicaciones Científicas De Investigación
6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]quinoline-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound’s derivatives are explored for use in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest.
Enzyme Inhibition: It may inhibit key enzymes involved in cellular metabolism, thereby affecting cell viability.
Receptor Binding: The compound can bind to specific receptors on the cell surface, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-2-(2,5-dimethylphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]quinoline-4-carboxamide
- 6-fluoro-2-(2,5-dimethylphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]quinoline-4-carboxamide
- 6-iodo-2-(2,5-dimethylphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]quinoline-4-carboxamide
Uniqueness
The uniqueness of 6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]quinoline-4-carboxamide lies in its specific bromo substituent, which imparts distinct electronic and steric properties. This influences its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C24H23BrN4O |
|---|---|
Peso molecular |
463.4 g/mol |
Nombre IUPAC |
6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C24H23BrN4O/c1-4-29-14-17(13-27-29)12-26-24(30)21-11-23(19-9-15(2)5-6-16(19)3)28-22-8-7-18(25)10-20(21)22/h5-11,13-14H,4,12H2,1-3H3,(H,26,30) |
Clave InChI |
CEFFNIZDJDKUID-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=C(C=CC(=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[8-(furan-2-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl]morpholine](/img/structure/B11592100.png)

![6-amino-8-(3-bromo-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11592111.png)
![2-{(5Z)-5-[3-methoxy-4-(2-methylpropoxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11592127.png)

![5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B11592135.png)
![ethyl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11592137.png)
![{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(morpholin-4-yl)methanone](/img/structure/B11592138.png)
![(5Z)-3-cyclohexyl-5-[3-methyl-4-(pyrrolidin-1-yl)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11592140.png)
![prop-2-en-1-yl 6-(4-butoxy-3-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11592143.png)
![3,7-Bis(3-methylbutanoyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11592150.png)
![2-[(5Z)-5-(3-methoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11592151.png)
![(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11592162.png)

